molecular formula C21H28ClNO4 B2397070 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride CAS No. 1185548-93-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2397070
CAS No.: 1185548-93-9
M. Wt: 393.91
InChI Key: QPFYVTXIDJXUQP-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic small-molecule compound featuring a hybrid scaffold combining a 3,4-dihydroisoquinoline moiety and a 2,5-dimethoxybenzyl ether group. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-24-20-7-8-21(25-2)18(11-20)14-26-15-19(23)13-22-10-9-16-5-3-4-6-17(16)12-22;/h3-8,11,19,23H,9-10,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYVTXIDJXUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCC3=CC=CC=C3C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

The 3,4-dihydroisoquinoline scaffold is commonly synthesized via acid-mediated cyclization. In WO2011082700A1 , cyclization of precursor amines or ketones using hydrochloric acid (HCl) in ethanol at reflux (60–80°C) achieves quantitative conversion to dihydroisoquinoline derivatives. For example, heating 1-[2-(2-propionamidoethyl)-4,5-dimethoxyphenyl]-3-(4-trimethylphenyl)-1-propanone with 15% HCl in ethanol for 24 hours yields 86% of the cyclized product. This method’s scalability and simplicity make it suitable for large-scale synthesis of the target compound’s core.

One-Pot Synthesis Approaches

CN110845410A demonstrates a one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, combining cyclization and salt formation in a single vessel. Applying this to the target compound, precursors such as 2-(2,5-dimethoxybenzyloxy)propan-1-ol could undergo cyclization with ammonium chloride and formaldehyde under acidic conditions, directly yielding the dihydroisoquinoline moiety. This approach reduces intermediate isolation steps, improving overall yield (reported up to 78% in analogous syntheses).

Etherification and Side-Chain Functionalization

Williamson Ether Synthesis

The 2,5-dimethoxybenzyl ether side chain is introduced via Williamson ether synthesis. Reacting 2,5-dimethoxybenzyl chloride with 3-chloropropane-1,2-diol in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF) forms 3-((2,5-dimethoxybenzyl)oxy)propane-1,2-diol. Subsequent oxidation of the primary alcohol to a ketone, followed by reductive amination with the dihydroisoquinoline core, installs the propan-2-ol linkage.

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction couples 2,5-dimethoxybenzyl alcohol with 1,2-propanediol derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of the dihydroisoquinoline intermediate displaces a leaving group (e.g., tosylate) on the propanol chain, achieving stereoselective ether formation. This method offers superior regiocontrol, critical for maintaining the compound’s stereochemical integrity.

Hydrochloride Salt Formation

Direct Salt Precipitation

Final hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in anhydrous ethanol. CN101033193A details the addition of sodium hydroxide to neutralize excess HCl, followed by extraction and drying with anhydrous sodium sulfate. Crystallization from ethanol or acetone yields the hydrochloride salt with >99% purity.

Analytical Validation and Optimization

Reaction Monitoring

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to track reaction progress. PMC6273582 reports UPLC purity >97% for analogous compounds, ensuring the target’s structural fidelity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular structure. For instance, PMC3201540 details ¹H NMR peaks for dihydroisoquinoline protons at δ 3.2–4.1 ppm and aromatic protons at δ 6.8–7.4 ppm. The target compound’s hydrochloride salt exhibits a distinct singlet for the methoxy groups at δ 3.8 ppm.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Reference
Acid Cyclization HCl, ethanol, reflux, 24 h 86 99
One-Pot Synthesis NH₄Cl, HCHO, HCl, 100°C, 12 h 78 98
Williamson Ether NaH, DMF, 50°C, 6 h 65 97
Mitsunobu Reaction DEAD, PPh₃, THF, rt, 12 h 72 99

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during cyclization, such as over-alkylation, are minimized by controlling stoichiometry and reaction temperature. WO2011082700A1 recommends incremental addition of acidic reagents to maintain a pH <3, suppressing unwanted intermediates.

Purification Difficulties

Column chromatography with ethyl acetate/petroleum ether (1:3) effectively isolates the target compound from polar byproducts. Recrystallization from ethanol further enhances purity to pharmaceutical standards (>99%).

Chemical Reactions Analysis

Reactivity of the Propan-2-ol Hydroxyl Group

The secondary alcohol group participates in esterification and etherification reactions. For example:

Reaction TypeConditionsProductYield (%)Source
Acylation Acetic anhydride, pyridine, 0°C → RTAcetylated derivative72
Silylation TBDMSCl, imidazole, DMFSilyl-protected intermediate85

These reactions are critical for modifying solubility or enabling further functionalization. The hydrochloride salt enhances stability during such transformations.

Dihydroisoquinoline Core Reactivity

The tetrahydroisoquinoline system undergoes characteristic reactions:

Alkylation

The nitrogen in the dihydroisoquinoline ring reacts with alkyl halides under mild conditions:

text
R-X + Compound → R-substituted isoquinolinium salt

Primary alkyl halides (e.g., methyl iodide) achieve >90% conversion in DMF at 50°C .

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH, reflux), the ring opens to form:
C23H28ClNO6+H2OPrimary amine intermediate\text{C}_{23}\text{H}_{28}\text{ClNO}_6+\text{H}_2\text{O}\rightarrow \text{Primary amine intermediate}

This reaction is pH-dependent, with optimal yields at pH 2–3 .

Methoxybenzyl Group Transformations

The 2,5-dimethoxybenzyl ether undergoes:

Demethylation

BF₃·Et₂O in CH₂Cl₂ selectively removes methyl groups:
Ar OCH3BF3Ar OH\text{Ar OCH}_3\xrightarrow{\text{BF}_3}\text{Ar OH}

Yields: 68% (monodemethylation), 42% (didemethylation) .

Electrophilic Substitution

Nitration (HNO₃/H₂SO₄) occurs at the para position to methoxy groups:

ElectrophilePositionProduct Ratio
NO₂⁺C-485%
Br⁺C-373%

Stability Under Acidic/Basic Conditions

Hydrolysis studies reveal:

ConditionDegradation PathwayHalf-Life (h)
pH 1.2 (HCl)Cleavage of benzyl ether12.3
pH 7.4Oxidative decomposition48.1
pH 10 (NaOH)Ring contraction2.1

Cross-Coupling Reactions

Palladium-catalyzed Suzuki couplings occur at the isoquinoline C-1 position:

text
Compound + Ar-B(OH)₂ → Biaryl derivative

Optimized conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C .

Photochemical Reactivity

Blue light (467 nm) induces radical reactions at the methoxybenzyl group:

Light SourceProduct TypeQuantum Yield
450–470 nmCyclized tetrahydrofurans0.32
UV (254 nm)Cross-conjugated dienes0.18

Key Findings:

  • The hydrochloride salt improves stability but limits reactions requiring freebase forms .

  • Methoxy groups direct electrophilic substitution preferentially to C-3/C-4 positions .

  • Ring-opening under acidic conditions provides access to linear amine derivatives (>80% yield) .

Experimental protocols emphasize strict temperature control (-10°C to 50°C) and anhydrous conditions for optimal reproducibility .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dihydroisoquinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance its pharmacological properties. Detailed synthetic pathways can be found in literature that discusses similar isoquinoline derivatives.

Neuropharmacological Effects

Research indicates that compounds related to dihydroisoquinolines exhibit significant interactions with neurotransmitter systems. For instance, they may act as positive allosteric modulators of dopamine receptors, particularly the D1 subtype. This modulation can lead to enhanced dopaminergic signaling, which is crucial for treating disorders such as Parkinson's disease and schizophrenia .

Anticancer Properties

Studies have shown that derivatives of isoquinoline compounds possess anticancer properties. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: D1 Receptor Modulation

A notable study explored the effects of a structurally similar compound on D1 receptor modulation. It was found that these compounds could selectively enhance receptor activity without significant agonistic properties, suggesting a potential for fewer side effects compared to traditional D1 agonists .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer efficacy of isoquinoline derivatives, one particular derivative exhibited an IC50 value in the range of 1.9–7.52 μg/mL against HCT-116 cells. This suggests a promising therapeutic index for further development into anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (μg/mL)Reference
Anticancer ActivityHCT-1161.9 - 7.52
D1 Receptor ModulationNot specifiedN/A

Mechanism of Action

Molecular Targets and Pathways

The compound may exert its effects through:

  • Receptor Binding: Interaction with specific receptors or enzymes.

  • Pathway Modulation: Influencing signaling pathways to alter cellular functions. The exact mechanism involves binding to target sites, resulting in biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include carvedilol, doxazosin, and aryloxypropanolamine derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Target Receptors Binding Affinity (Ki, nM) Method Used for Analysis
Target Compound Dihydroisoquinoline + aryloxypropanol 2,5-Dimethoxybenzyl, hydrochloride α1-Adrenergic, 5-HT1A 12.3 ± 1.5 (α1A) Glide docking
Carvedilol Carbazol-4-yloxypropanolamine 2-Methoxyphenoxy β1/β2-Adrenergic, α1-Adrenergic 0.9 (β1), 11 (α1) FlexX docking, in vitro assays
Doxazosin Quinazoline Piperazinyl, methoxy α1-Adrenergic 0.2 (α1A) GOLD docking
Aryloxypropanolamine derivatives Propanolamine + aryl ether Variable methoxy/phenoxy groups β-Adrenergic 0.5–50 (β1) Surflex docking

Key Findings :

Target Selectivity :

  • The target compound exhibits dual α1-adrenergic and 5-HT1A receptor affinity (Ki = 12.3 nM and 18.7 nM, respectively), unlike carvedilol, which prioritizes β-adrenergic targets. This suggests a unique mechanism for cardiovascular or anxiolytic applications .
  • Compared to doxazosin (a pure α1-antagonist), the target compound’s 5-HT1A activity may reduce side effects like reflex tachycardia, as seen in preclinical models .

Docking Accuracy and Binding Pose Validation: Studies using Glide docking (Schrödinger) achieved superior accuracy (RMSD <1 Å in 50% of cases) compared to GOLD or FlexX when predicting the target compound’s binding mode to α1-adrenergic receptors .

Pharmacokinetic Profiles: The 2,5-dimethoxybenzyl group in the target compound improves blood-brain barrier (BBB) penetration compared to carvedilol’s carbazole moiety, as predicted by QikProp (Schrödinger) . Hydrochloride salt formulation enhances aqueous solubility (logS = -3.2) versus neutral aryloxypropanolamine analogs (logS = -4.8 to -5.1), aiding bioavailability .

Research Findings and Implications

  • In Silico Predictions : Glide’s OPLS-AA force field and Monte Carlo sampling enabled precise modeling of the target compound’s torsional flexibility, revealing a hydrogen bond between its propan-2-ol group and Asp106 of α1A-adrenergic receptors. This interaction is less stable in FlexX-derived poses for carvedilol .
  • In Vitro Validation : The compound’s α1A/5-HT1A Ki ratio (1.5:1) contrasts with doxazosin’s 1:∞ ratio, suggesting a balanced polypharmacology profile.
  • Clinical Potential: Reduced β-adrenergic activity may lower bronchoconstriction risks compared to carvedilol, making it safer for asthma patients.

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a derivative of the isoquinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a 3,4-dihydroisoquinoline core linked to a 2,5-dimethoxybenzyl ether. The presence of the hydroxyl group contributes to its solubility and interaction with biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds with similar structures. For instance, derivatives of 3,4-dihydroisoquinoline have shown promising results in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases like Alzheimer's disease. A notable study reported that a related compound exhibited IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A, demonstrating significant inhibition capabilities .

Antioxidant Activity

Compounds containing the 3,4-dihydroisoquinoline framework have also been associated with antioxidant properties. The ability to scavenge free radicals contributes to their potential in mitigating oxidative stress-related disorders.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting AChE and MAO, the compound can enhance neurotransmitter levels in the brain, potentially improving cognitive functions.
  • Crossing the Blood-Brain Barrier (BBB) : The structural characteristics allow for effective penetration across the BBB, which is essential for central nervous system-targeted therapies .

Study on Neuroprotective Effects

A study conducted on a series of 3,4-dihydroisoquinoline derivatives indicated that modifications at specific positions significantly influenced their inhibitory potency against AChE and MAO. The most effective compounds were able to penetrate the BBB without exhibiting cytotoxic effects on neuronal cell lines .

Clinical Relevance

The relevance of these findings is underscored by ongoing research into multi-targeted agents for Alzheimer's disease treatment. Compounds similar to This compound are being evaluated for their potential to address multiple pathways involved in neurodegeneration .

Data Summary Table

PropertyValue/Description
Chemical StructureThis compound
AChE Inhibition (IC50)0.28 µM
MAO-A Inhibition (IC50)0.91 µM
Blood-Brain Barrier PenetrationYes
Antioxidant ActivitySignificant

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling. For example:

  • Step 1 : Preparation of the dihydroisoquinoline core via cyclization of phenethylamine derivatives under acidic conditions.
  • Step 2 : Etherification using 2,5-dimethoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy moiety .
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous solvents.

Q. Critical Parameters :

  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Use of coupling agents (e.g., EDCI) for amide bond formation, if applicable .
  • Purity of intermediates monitored by TLC or HPLC .

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
1H₂SO₄, 70°C, 12h65–70
2K₂CO₃, DMF, 24h50–55
3HCl gas, EtOH85–90

Q. How should researchers handle this compound to ensure safety and stability?

Methodological Answer:

  • Engineering Controls : Use fume hoods for powder handling to prevent inhalation .
  • PPE : Nitrile gloves, safety goggles, and lab coats. Gloves must be inspected for integrity before use .
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the benzyl ether group .

Q. What analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR to verify the dihydroisoquinoline scaffold and methoxy groups (e.g., δ 3.75 ppm for OCH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 404.18) .
  • XRD : For crystalline derivatives, lattice parameters can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound purity .
  • Data Normalization : Use internal standards (e.g., β-actin in Western blots) to account for experimental variability.
  • Meta-Analysis : Compare IC₅₀ values across studies with similar protocols (e.g., pH 7.4, 37°C incubation) .

Table 2 : Example Pharmacological Data Variability

StudyIC₅₀ (nM)Assay ConditionsReference
A12 ± 2HEK-293, 24h
B28 ± 5CHO-K1, 48h

Q. What strategies are effective for impurity profiling and quantification?

Methodological Answer:

  • HPLC Methods : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Detect impurities at 254 nm .
  • Reference Standards : Compare retention times with known impurities (e.g., des-methyl analogs) .
  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and humidity to identify degradation products .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using logP values (predicted: 2.1) and polar surface area (80 Ų) .
  • Docking Studies : Model interactions with target receptors (e.g., σ-1 receptors) using AutoDock Vina to prioritize derivatives with higher binding affinity .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent Selection : Replace DMF with THF in step 2 to simplify recycling and reduce toxicity .
  • Catalyst Loading : Optimize EDCI from 1.5 eq. (small scale) to 1.1 eq. (large scale) to minimize waste .
  • Purification : Switch from column chromatography to recrystallization in ethanol/water for higher throughput .

Q. How does stereochemistry impact biological activity, and how can it be controlled?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers and assign configurations via circular dichroism .
  • Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during propan-2-ol backbone formation .

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